ethyl 4-{[6,7-dimethoxy-2-(phenylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate
Description
Ethyl 4-{[6,7-dimethoxy-2-(phenylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a synthetic tetrahydroisoquinoline derivative characterized by a complex substitution pattern. Its structure comprises:
- A 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core, a scaffold common in bioactive alkaloids.
- A phenylcarbamoyl group at position 2, which may enhance receptor-binding affinity.
While direct pharmacological data for this compound are scarce, its structural features suggest applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes involved in neurotransmitter regulation.
Properties
IUPAC Name |
ethyl 4-[[6,7-dimethoxy-2-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O6/c1-4-35-27(31)19-10-12-22(13-11-19)36-18-24-23-17-26(34-3)25(33-2)16-20(23)14-15-30(24)28(32)29-21-8-6-5-7-9-21/h5-13,16-17,24H,4,14-15,18H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZWJUZXEFUYOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[6,7-dimethoxy-2-(phenylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This step involves the cyclization of a suitable precursor to form the tetrahydroisoquinoline ring. This can be achieved through Pictet-Spengler reaction conditions, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Phenylcarbamoyl Group: The phenylcarbamoyl group can be introduced through a nucleophilic substitution reaction, where the tetrahydroisoquinoline intermediate reacts with a phenyl isocyanate.
Attachment of the Benzoate Ester: The final step involves the esterification of the intermediate with ethyl 4-hydroxybenzoate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[6,7-dimethoxy-2-(phenylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-{[6,7-dimethoxy-2-(phenylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology: In biological research, the compound can be used to study enzyme interactions, receptor binding, and cellular uptake.
Medicine: The compound may have potential therapeutic applications, such as acting as a drug candidate for treating certain diseases. Its interactions with biological targets can be studied to understand its pharmacological properties.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-{[6,7-dimethoxy-2-(phenylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural Analogues from Tetrahydroisoquinoline Derivatives
highlights structurally related compounds (Table 1), which share the 6,7-dimethoxy-tetrahydroisoquinoline core but differ in substituents at positions 1 and 2:
Table 1: Structural Comparison of Tetrahydroisoquinoline Derivatives
Key Observations:
- Molecular Weight: The target compound’s higher molecular weight (504.53 vs. 269.31–371.43 in analogues) could limit blood-brain barrier penetration, a critical factor for CNS-targeted drugs.
Benzoate Ester Derivatives
The methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (–5) shares a benzoate ester motif but replaces the tetrahydroisoquinoline core with a thiadiazole ring:
Table 2: Comparison with Thiadiazole-Based Benzoate
Key Differences:
- Lipophilicity: The ethyl ester in the target compound increases lipophilicity (clogP ~4.2 estimated) compared to the methyl ester (clogP ~3.5), suggesting slower metabolic clearance.
Biological Activity
Ethyl 4-{[6,7-dimethoxy-2-(phenylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a complex organic compound with potential therapeutic applications. This article provides an in-depth analysis of its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes a tetrahydroisoquinoline moiety, which is known for its diverse biological activities. The presence of methoxy and carbamoyl groups enhances its pharmacological potential.
Anticancer Properties
Research has indicated that derivatives of tetrahydroisoquinoline exhibit significant anticancer activity. A study evaluated the cytotoxic effects of various derivatives on K562 cell lines (a model for chronic myeloid leukemia). The results showed that some compounds had comparable or superior potency to established chemotherapeutics like verapamil, with IC50 values ranging from 0.65 to 0.96 μM .
Table 1: Cytotoxic Activity of Tetrahydroisoquinoline Derivatives
| Compound | IC50 (μM) | Activity Comparison |
|---|---|---|
| Ethyl 4-{...} | 0.66 | Similar to Verapamil |
| Compound A | 0.65 | More potent |
| Compound B | 0.96 | Comparable |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of benzamide derivatives. Research suggests that certain benzamide compounds can protect neurons from oxidative stress-induced cell death. However, the specific activity of this compound in this context remains to be fully elucidated .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression.
- Modulation of Cell Signaling Pathways : Ethyl 4-{...} may influence pathways related to apoptosis and cell proliferation.
- Reversal of Drug Resistance : The ability to overcome multidrug resistance mechanisms in cancer cells is a significant focus in current research.
Study on Multidrug Resistance
In a relevant study focusing on multidrug resistance in cancer therapy, derivatives including those related to ethyl 4-{...} were synthesized and tested for their ability to restore sensitivity to chemotherapeutic agents in resistant cancer cell lines. Results indicated that these compounds could effectively modulate resistance pathways, enhancing the efficacy of standard treatments .
Neuroprotective Study
A separate investigation into neuroprotective agents highlighted the need for further exploration into the neuroprotective properties of benzamide derivatives. While some showed promise against oxidative stress, more targeted studies are necessary to ascertain the specific effects of ethyl 4-{...} .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
